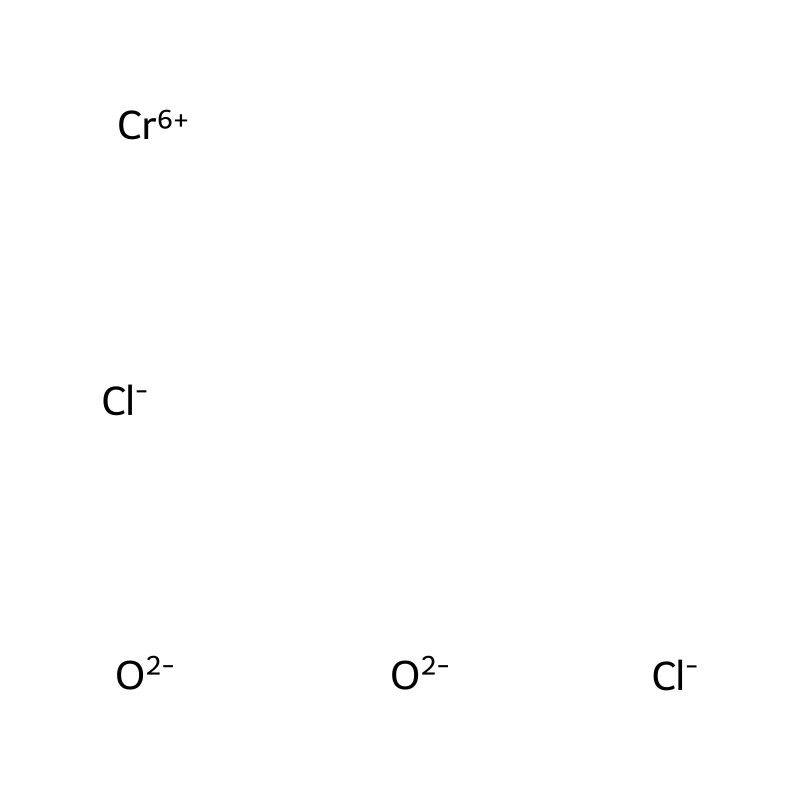Chromyl chloride
Cl2CrO2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Cl2CrO2
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Oxidation and Chlorination Reactions:
- Organic oxidation: Chromyl chloride acts as a strong oxidizing agent, readily oxidizing alkenes, aldehydes, and other organic compounds. For example, it can convert toluene to benzaldehyde [].
- Chlorination: Chromyl chloride can also introduce chlorine atoms into organic molecules, making it valuable for selective chlorination reactions [].
Analytical Chemistry:
- Chromyl chloride test: This qualitative test identifies the presence of chloride ions (Cl-) in inorganic compounds. When chromyl chloride reacts with a chloride-containing compound, it produces characteristic red fumes of chromyl chloride oxide (CrO3Cl2) [].
Material Science:
- Precursor for chromium oxide thin films: Chromyl chloride can be used as a precursor for depositing thin films of chromium dioxide (CrO2) through chemical vapor deposition. These films have applications in magnetic recording media and sensors [].
Other Research Applications:
- Catalyst: Chromyl chloride has been explored as a catalyst for various reactions, including the polymerization of olefins (alkenes) [].
- Etard reaction: It serves as a crucial component in the Etard reaction, which allows for the selective conversion of aldehydes into their corresponding carboxylic acids [].
Chromyl chloride is an inorganic compound with the chemical formula CrOCl. It appears as a reddish-brown, volatile liquid at room temperature and is notable for its unusual volatility among transition metal compounds. Chromyl chloride is recognized as the dichloride of chromic acid and is primarily characterized by its tetrahedral molecular geometry. This compound is highly corrosive and emits red fumes when exposed to air, indicating its reactive nature .
Chromyl chloride is a highly toxic and corrosive compound.
- Toxicity: Inhalation and skin contact can cause severe irritation and burns. Chronic exposure can lead to lung damage and cancer due to the presence of chromium(VI) [].
- Flammability: Not flammable but decomposes upon heating.
- Reactivity: Reacts violently with water, alcohols, and many other organic and inorganic compounds.
- Hydrolysis: When reacted with water, it forms chromic acid and hydrochloric acid in an exothermic reaction:
- Oxidation Reactions: Chromyl chloride acts as a mild oxidizing agent. For instance, it can oxidize toluene to benzaldehyde through Étard's reaction:Followed by hydrolysis:
- Formation of Chlorides: Chromyl chloride can also be formed from the reaction of potassium dichromate with hydrochloric acid:
Chromyl chloride can be synthesized through several methods:
- From Potassium Dichromate: By reacting potassium dichromate with hydrochloric acid in the presence of sulfuric acid:
- Direct Reaction with Chromium Trioxide: Exposing chromium trioxide to anhydrous hydrogen chloride gas also yields chromyl chloride:
- Distillation Method: After formation, chromyl chloride can be purified by distillation under controlled conditions to isolate the compound effectively .
Chromyl chloride has several applications in various fields:
- Analytical Chemistry: It serves as a reagent for detecting chlorides in compounds through the chromyl chloride test, which produces red fumes upon heating with chlorides.
- Organic Synthesis: It is used in the oxidation of alkenes and benzylic methyl groups to form aldehydes and ketones.
- Laboratory Reagent: Due to its oxidizing properties, it is utilized in various organic synthesis reactions and analytical procedures .
Interaction studies involving chromyl chloride primarily focus on its reactivity with other chemical species. It reacts violently with water, producing chromic acid and hydrochloric acid, and can also interact with alcohols and certain solvents, leading to hazardous situations. Its interactions are significant in understanding its role as an oxidizing agent and its potential hazards in laboratory settings .
Chromyl chloride shares similarities with several other chromium compounds, particularly those that exhibit similar oxidation states or functional groups. Below are some comparable compounds:
| Compound Name | Chemical Formula | Characteristics |
|---|---|---|
| Chromium Trioxide | CrO₃ | A strong oxidizer; forms chromates in water. |
| Chromium(III) Chloride | CrCl₃ | Less reactive; stable under normal conditions. |
| Chromium(VI) Oxide | CrO₅ | Highly reactive; known for its oxidizing power. |
Uniqueness of Chromyl Chloride
Chromyl chloride's uniqueness lies in its volatility as a liquid at room temperature among transition metal compounds, its specific reactivity profile as an oxidizing agent, and its application in analytical chemistry for detecting chlorides. Its ability to produce distinctive red fumes during reactions further distinguishes it from other chromium compounds .
Physical Description
Boiling Point
Vapor Density
Density
Melting Point
UNII
Vapor Pressure
Wikipedia
Chromyl chloride
Use Classification
Methods of Manufacturing
By heating sodium dichromate and sodium chloride with sulfuric acid.
Chromyl chloride is formed by the action of hydrochloric acid on hexavalent chromium oxide or by warming dichromate with alkali metal chlorides in concn sulfuric acid.
General Manufacturing Information
Wet ashing techniques for chromium analysis involving evaporation to dryness may result in chromyl chloride formation.
Storage Conditions
Fireproof. Separated from combustible and reducing substances, food and feedstuffs. Dry. Keep in the dark. Keep in a well-ventilated room.
Store in a cool, dry, dark, well-ventilated location. Separate from water, ammonia, organic matter.
Store separately in a corrosion-resistant location. ... A regulated, marked area should be established where this chemicals is handled, used, or stored in compliance with OSHA Standard 1910.1045. Chromium chloride must be stored to avoid contact with water since violent reactions occur, releasing poisonous materials including chromic acid, hydrogen chloride, chromic chloride, and chlorine. Store in tightly closed containers in a cool, well-ventilated area away from flammable and combustible materials, ammonia, alcohol and turpentine, and other incompatible materials ...
Protect from light and moisture.
Stability Shelf Life
Fumes in moist air. ... Its solution in /carbon tetrachloride/ is fairly stable. Liquid /chromyl chloride/ is stable indefinitely in glass, aluminum, stainless steel containers if protected from light and moisture.








